molecular formula C10H16N2O3S B2568728 N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide CAS No. 1428373-10-7

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2568728
CAS No.: 1428373-10-7
M. Wt: 244.31
InChI Key: DGUFHWWSZWADAO-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide is a compound with the molecular formula C10H16N2O3S and a molecular weight of 244.31. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

The synthesis of N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves the formation of the azetidine ring, which can be achieved through various synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, azetidines can be synthesized via the ring-opening polymerization of aziridines or through the cyclization of amino alcohols . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide undergoes various chemical reactions due to the strain-driven character of the azetidine ring. Common reactions include:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring

These reactions can lead to the formation of various products, depending on the reagents and conditions used.

Scientific Research Applications

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the production of materials with unique properties, such as antimicrobial coatings and non-viral gene transfection agents.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with various biological molecules, potentially inhibiting or modifying their functions. This interaction can lead to changes in cellular processes and pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

N-cyclopropyl-1-(cyclopropylsulfonyl)azetidine-3-carboxamide can be compared with other azetidines and aziridines:

    Azetidines: These compounds share the four-membered ring structure but differ in their substituents and reactivity.

    Aziridines: These three-membered ring compounds are more strained and reactive than azetidines, making them useful in different synthetic applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-1-cyclopropylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c13-10(11-8-1-2-8)7-5-12(6-7)16(14,15)9-3-4-9/h7-9H,1-6H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUFHWWSZWADAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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